molecular formula C9H14O5 B3194758 dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate CAS No. 862259-02-7

dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate

Cat. No.: B3194758
CAS No.: 862259-02-7
M. Wt: 202.20 g/mol
InChI Key: QLJLIXRDKFAGFW-RNFRBKRXSA-N
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Description

Dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate is a chiral cyclopentane derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a stereochemically defined scaffold with hydroxyl and diester functional groups, making it a valuable building block for the synthesis of complex bioactive molecules. Compounds with similar cyclopentane core structures have demonstrated potential in pharmaceutical research, particularly as protease inhibitors and in the development of kinase-targeted therapies . The specific stereochemistry (1R,2R) of this compound is critical for its application in asymmetric synthesis and chiral pool strategies, where it serves as a precursor for biologically active molecules. Researchers utilize this chiral synthon in the development of potential therapeutic agents, including antiviral compounds and kinase inhibitors that modulate key cellular signaling pathways . The structural features of this compound, including its hydroxy-functionalized cyclopentane core and ester groups, make it particularly valuable for exploring enzyme-substrate interactions and optimizing pharmacological properties through structure-activity relationship studies. Glycogen synthase kinase 3 (GSK3) represents one potential research application, as inhibition of this kinase family has shown promise for regulating cellular signaling pathways downstream of PI3K/mTOR/AKT and modulating transcription factor activity . The compound's molecular framework allows for versatile chemical modifications, enabling medicinal chemists to develop optimized lead compounds for various research programs. This product is provided exclusively for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in laboratory settings.

Properties

IUPAC Name

dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h5-7,10H,3-4H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJLIXRDKFAGFW-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CC1C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(C[C@H]1C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731153
Record name Dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862259-02-7
Record name Dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate typically involves the use of cyclopentadiene as a starting material. The Diels-Alder reaction between cyclopentadiene and maleic anhydride forms the cyclohexene derivative, which is then subjected to hydrolysis and esterification to yield the desired compound . The reaction conditions often include the use of solvents like toluene and catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxylate groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include:

  • Oxidation: Formation of a diketone derivative.
  • Reduction: Formation of a diol.
  • Substitution: Formation of various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Stereochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) [α]²⁰D (CHCl₃) Key Functional Group
Dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate* C₉H₁₂O₅ 200.19 N/A N/A Hydroxyl
Dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate C₉H₁₂O₅ 200.19 N/A N/A Oxo
Dimethyl trans-4-cyclohexene-1,2-dicarboxylate C₁₀H₁₄O₄ 198.22 Liquid N/A Double bond
Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate C₁₃H₁₄O₇ 282.78 94–95 −80 Hydroxyphenyl

*Assumed based on analogs .

Key Findings and Implications

  • Steric and Electronic Effects : The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions or targeting polar biological sites.
  • Ring Size and Reactivity : Cyclopentane derivatives exhibit higher ring strain than cyclohexane analogs, increasing reactivity in ring-opening or addition reactions .
  • Biological Relevance : Compounds with aromatic or heterocyclic moieties (e.g., dioxolane derivatives) show superior antimicrobial activity, suggesting that functional group diversity is critical for bioactivity .

Biological Activity

Dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate is an organic compound that has garnered attention in scientific research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Structural Overview

This compound features a cyclopentane ring with two carboxylate groups and a hydroxyl group. The presence of the hydroxyl group enhances its reactivity and potential interactions with biological molecules, making it a subject of interest in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC₉H₁₄O₅
Molecular Weight202.204 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point296.6 ± 40 °C
Flash Point113.4 ± 20.8 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The hydroxyl and carboxylate groups facilitate hydrogen bonding and ionic interactions with enzymes and receptors, potentially modulating their activity. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Alteration of Cellular Signaling Pathways : It can affect signaling cascades that regulate cell growth and apoptosis.

Anti-inflammatory Activity

Recent studies have shown that this compound exhibits anti-inflammatory properties. In vitro experiments demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it showed synergistic effects when combined with other chemotherapeutic agents, enhancing their efficacy against various cancer types.

Case Studies

  • Case Study on Inflammation : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on lipopolysaccharide-induced inflammation in murine models. Results indicated a significant reduction in inflammatory markers compared to controls.
  • Case Study on Cancer : Another study focused on the compound's effect on breast cancer cell lines. The results suggested that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis rates.

Comparison with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

CompoundKey FeaturesBiological Activity
Dimethyl (1R,2S)-cyclopentane-1,2-dicarboxylateDifferent stereochemistryLimited anti-inflammatory effects
Dimethyl (1R,2R)-cyclohexane-1,2-dicarboxylateLacks hydroxyl groupLess potent anticancer activity

Q & A

Q. Basic

  • X-ray Crystallography : Directly resolves spatial arrangement of substituents but requires high-quality single crystals.
  • NMR Spectroscopy : 1H^{1}\text{H}-1H^{1}\text{H} coupling constants (e.g., J1,2J_{1,2}) and NOE correlations differentiate cis/trans diastereomers .
  • Vibrational Circular Dichroism (VCD) : Detects absolute configuration via chiral vibrational modes, complementing NMR .

How should researchers address contradictions in solubility data reported for this compound across literature sources?

Q. Advanced

  • Meta-Analysis : Cross-reference datasets from peer-reviewed journals (e.g., PubChem, ChemSpider) and filter by measurement conditions (temperature, solvent purity) .
  • QSAR Modeling : Predict solubility using descriptors like logP, molar volume, and hydrogen-bonding capacity. Validate with controlled experiments .
  • Error Source Identification : Assess batch-to-batch variability in hydroxyl group oxidation states, which can alter polarity .

What strategies mitigate degradation of the hydroxyl group during long-term storage?

Q. Basic

  • Stabilization : Store under inert atmosphere (N2_2/Ar) at –20°C in amber vials to prevent photooxidation.
  • Additives : Include radical scavengers (e.g., BHT) or desiccants (molecular sieves) to inhibit hydrolysis or autooxidation .
  • Stability Monitoring : Regular HPLC-UV analysis tracks degradation products (e.g., keto derivatives) .

How can the compound’s biological activity be systematically evaluated in drug discovery pipelines?

Q. Advanced

  • In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinity to target enzymes (e.g., cyclin-dependent kinases).
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess CYP450-mediated oxidation of the hydroxyl group .
  • Toxicity Profiling : High-content screening (HCS) identifies off-target effects on cell viability and organelle integrity .

What experimental designs resolve conflicting data on the compound’s catalytic activity in asymmetric synthesis?

Q. Advanced

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to identify rate-determining steps influenced by stereochemistry.
  • In Situ Spectroscopy : Raman or IR monitors intermediate species during catalysis to reconcile mechanistic hypotheses .
  • Multivariate Analysis : PLS (Partial Least Squares) regression correlates reaction variables (e.g., catalyst loading, solvent) with enantiomeric excess .

How do steric and electronic effects of the cyclopentane ring influence reactivity in derivatization reactions?

Q. Advanced

  • Steric Maps : Generate 3D steric occupancy plots (e.g., using SambVca) to quantify spatial hindrance at the 4-hydroxy position.
  • NBO Analysis : Evaluates electron delocalization between the hydroxyl group and ester carbonyls, affecting nucleophilic attack sites .
  • Comparative Kinetics : Measure rate constants for reactions (e.g., acylation) against analogous non-hydroxylated derivatives .

What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?

Q. Basic

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman for real-time monitoring of reaction progression.
  • Purification Consistency : Use automated flash chromatography with standardized gradient profiles .
  • Batch Documentation : Record detailed parameters (e.g., stirring rate, cooling profiles) to minimize operational variability .

How can machine learning models predict novel derivatives with enhanced pharmacological properties?

Q. Advanced

  • Feature Engineering : Train models on descriptors like topological polar surface area (TPSA), rotatable bond count, and ADMET profiles.
  • Generative Chemistry : VAEs (Variational Autoencoders) propose structurally diverse analogs retaining the (1R,2R) scaffold .
  • Validation : Prioritize candidates using consensus scoring from docking, QSAR, and synthetic feasibility algorithms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate
Reactant of Route 2
dimethyl (1R,2R)-4-hydroxycyclopentane-1,2-dicarboxylate

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